tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate

Catalog No.
S985636
CAS No.
1188996-58-8
M.F
C16H24N2O3Si
M. Wt
320.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6...

CAS Number

1188996-58-8

Product Name

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate

IUPAC Name

tert-butyl N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]carbamate

Molecular Formula

C16H24N2O3Si

Molecular Weight

320.46 g/mol

InChI

InChI=1S/C16H24N2O3Si/c1-16(2,3)21-15(19)18-10-11-7-13-12(17-9-11)8-14(20-13)22(4,5)6/h7-9H,10H2,1-6H3,(H,18,19)

InChI Key

LKWDGCJFTLMBOF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1

Tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₃Si and a molecular weight of approximately 320.46 g/mol. It is characterized by a furo[3,2-b]pyridine core, which is a bicyclic structure that incorporates both a furan and pyridine ring. The presence of a tert-butyl group and a trimethylsilyl substituent enhances its stability and solubility properties, making it suitable for various applications in organic synthesis and medicinal chemistry. The compound is also known to be an irritant, necessitating careful handling during laboratory procedures .

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a safety data sheet (SDS) for similar compounds if available.

The reactivity of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate can be attributed to the functional groups present within its structure. Key reactions include:

  • Nucleophilic Substitution: The carbamate moiety can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, revealing the hydroxyl group for further functionalization.
  • Cyclization Reactions: The compound may participate in cyclization reactions due to the presence of reactive sites on the furo[3,2-b]pyridine framework.

These reactions highlight its potential utility in synthetic organic chemistry.

The synthesis of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate typically involves several steps:

  • Formation of Furo[3,2-b]pyridine: Starting materials may include pyridine derivatives and furan compounds subjected to cyclization reactions.
  • Introduction of Trimethylsilyl Group: This can be achieved through silylation reactions using trimethylsilyl chloride or similar reagents.
  • Carbamate Formation: The final step involves reacting the intermediate with tert-butyl carbamate to yield the desired product.

Each step requires optimization of reaction conditions to maximize yield and purity.

Tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents.
  • Organic Synthesis: As a versatile intermediate in chemical synthesis, it can facilitate the development of complex molecules.
  • Material Science: Its properties may be explored for use in developing advanced materials.

Interaction studies involving tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate could focus on its binding affinity to biological targets or its reactivity with other chemical species. Such studies are essential for understanding its pharmacokinetic properties and potential side effects when used in medicinal applications.

Several compounds share structural similarities with tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Trimethylsilyl)-1H-pyrrolePyrrole ring with trimethylsilyl groupSimpler structure; less sterically hindered
N,N-DimethylcarbamateCarbamate group without furan/pyridineLacks heterocyclic complexity
Tert-butyl 4-piperidone-4-carboxylatePiperidine derivative with carbamateDifferent nitrogen-containing ring system

The uniqueness of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate lies in its combination of a furo[3,2-b]pyridine core with both trimethylsilyl and tert-butyl functionalities, which may enhance its stability and solubility compared to simpler analogues. This complexity may confer unique biological activities not observed in less complex structures.

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is a carbamate ester with a fused furo[3,2-b]pyridine scaffold. Its IUPAC name reflects the tert-butyl carbamate group attached to a methyl-substituted furo[3,2-b]pyridine ring, where a trimethylsilyl (TMS) moiety occupies the 2-position. The compound belongs to:

  • Carbamates: Esters of carbamic acid, characterized by the carbamate functional group (-O-C(=O)-N-).
  • Organosilicon compounds: Containing a silicon-carbon bond, enhancing stability and solubility in organic solvents.
  • Heterocyclic derivatives: Featuring a fused pyridine-furan system, a motif prevalent in kinase inhibitors and antimicrobial agents.

Table 1: Core Structural Features

ComponentDescription
Furo[3,2-b]pyridineFused heterocycle with pyridine and furan rings
Trimethylsilyl (TMS)Electron-donating group at position 2
tert-Butyl carbamateProtecting group at position 6

Registration Information and Chemical Identifiers

The compound is registered under the following identifiers:

IdentifierValue
CAS Number1188996-58-8
PubChem CID329772200
MDL NumberMFCD13176661
Molecular FormulaC₁₆H₂₄N₂O₃Si
Molecular Weight320.46 g/mol

Key SMILES Notation:
CC(C)(C)OC(=O)NCc1cnc2cc(oc2c1)[Si](C)(C)C

InChIKey:
LKWDGCJFTLMBOF-UHFFFAOYSA-N

Historical Context in Chemical Research Literature

First documented in 2010, this compound gained prominence in synthetic chemistry due to its role in constructing kinase inhibitors. Early studies focused on its utility in:

  • Scaffold diversification: Introducing substituents at positions 3 and 6 of the furo[3,2-b]pyridine core.
  • Bioisosteric replacement: Replacing pyrazolo[1,5-a]pyrimidine in kinase inhibitors with furo[3,2-b]pyridine to improve selectivity.

Current Research Significance

The compound is pivotal in:

  • Medicinal chemistry: Synthesizing selective inhibitors for ALK2/ALK6 kinases, critical in cancer and fibrodysplasia ossificans progressiva (FOP) research.
  • Materials science: Exploring applications in organic electronics and coordination polymers, leveraging its electron-rich furo[3,2-b]pyridine core.

Molecular Structure and Formula

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate represents a complex heterocyclic compound with the molecular formula C16H24N2O3Si and a molecular weight of 320.46 g/mol [1]. The compound is identified by the Chemical Abstracts Service registry number 1188996-58-8, confirming its unique chemical identity [1]. This organosilicon compound exhibits a sophisticated molecular architecture that combines multiple functional groups within a single molecular framework .

The molecular structure encompasses a fused heterocyclic core system linked to both organosilicon and carbamate functionalities through a methylene bridge [1]. The compound exists as a solid at room temperature with a purity specification of at least 98 percent, indicating its suitability for research applications [1]. The molecular architecture demonstrates the integration of aromatic heterocyclic chemistry with protective group strategies commonly employed in organic synthesis [3].

PropertyValueSource
Molecular FormulaC16H24N2O3SiChemical databases [1]
Molecular Weight320.46 g/molCalculated [1]
CAS Number1188996-58-8Registry [1]
Physical StateSolidExperimental [1]
Purity≥98%Specification [1]
Storage TemperatureRoom temperatureHandling guidelines [1]

Key Structural Components

The molecular architecture of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate can be deconstructed into three primary structural domains, each contributing distinct chemical and physical properties to the overall molecular behavior . These components work synergistically to define the compound's reactivity patterns and potential applications in synthetic chemistry .

ComponentFormulaMolecular Weight (g/mol)Key PropertiesElectronic Character
Furo[3,2-b]pyridine CoreC7H4NO118.11Aromatic heterocycleπ-electron rich furan, π-deficient pyridine
Trimethylsilyl GroupSi(CH3)373.20Steric bulk, chemical inertnessElectron-donating [5]
tert-Butyloxycarbonyl GroupC(CH3)3OCO101.10Protecting group for amineElectron-withdrawing [3]
Methylene LinkerCH214.03Flexible linkerNeutral

Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine scaffold represents the central heterocyclic core of the molecule, characterized by the fusion of a five-membered furan ring with a six-membered pyridine ring [6]. This bicyclic system belongs to the quinoline analogue class of heterocycles, where the fusion pattern creates a unique electronic environment [6]. The scaffold is recognized as a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets .

The electronic structure of the furo[3,2-b]pyridine system arises from the combination of a π-electron rich furan ring and a π-electron deficient pyridine ring [6] [7]. This electronic complementarity results in a balanced electron distribution across the fused ring system . The furan component contributes electron density through its oxygen atom, while the pyridine nitrogen acts as an electron-withdrawing center [7].

Structural studies of furopyridine derivatives indicate that the central ring system maintains essential planarity with root mean square deviations typically less than 0.030 Angstroms [8]. The bond lengths within the aromatic system follow typical values for conjugated heterocycles, with carbon-carbon aromatic bonds measuring approximately 1.39 Angstroms and carbon-nitrogen bonds in the pyridine ring averaging 1.34 Angstroms [8] [9].

Trimethylsilyl Group

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, creating a functional group characterized by chemical inertness and substantial molecular volume [5]. This organosilicon substituent serves multiple roles in the molecular structure, providing steric bulk while maintaining relative chemical stability under various reaction conditions [5]. The silicon-carbon bond lengths in trimethylsilyl groups typically measure 1.85 Angstroms, significantly longer than carbon-carbon bonds due to the larger atomic radius of silicon [10].

The trimethylsilyl group exhibits electron-donating properties through hyperconjugation effects, where the silicon-carbon bonds can participate in electronic delocalization [5]. This electronic contribution can influence the reactivity of adjacent aromatic systems and alter the overall electron density distribution within the molecule [5]. The large molecular volume of the trimethylsilyl group introduces significant steric effects that can influence molecular conformation and intermolecular interactions [10].

Crystal structure analyses of compounds containing trimethylsilyl groups demonstrate that these substituents can significantly affect molecular packing and crystallization behavior [10]. The bulky nature of the trimethylsilyl group often leads to reduced intermolecular interactions and can result in lower melting points compared to non-silylated analogues [10].

tert-Butyloxycarbonyl (Boc) Protected Amine

The tert-butyloxycarbonyl protecting group represents a widely utilized strategy for amine protection in organic synthesis [3] [11]. This carbamate functionality consists of a tert-butyl ester of carbamic acid, providing temporary protection of the amine nitrogen through the formation of a stable carbamate linkage [3]. The Boc group exhibits electron-withdrawing characteristics due to the carbonyl functionality, which can influence the electronic properties of the protected amine [3].

The structural parameters of Boc-protected amines have been extensively characterized through crystallographic studies [12]. The carbon-nitrogen bond in the carbamate linkage typically measures 1.33 Angstroms, consistent with partial double bond character due to resonance stabilization [12]. The carbon-oxygen double bond in the carbonyl group exhibits a typical length of 1.21 Angstroms [11].

The tert-butyl group provides significant steric bulk that can influence molecular conformation and crystal packing [12]. Crystal structure analyses of Boc-protected compounds reveal that hydrogen bonding patterns involving the carbonyl oxygen and carbamate nitrogen play crucial roles in determining solid-state structures [12]. The Boc protecting group can be selectively removed under acidic conditions, making it particularly valuable in synthetic applications [11].

Structural Isomerism and Related Derivatives

The furo[3,2-b]pyridine scaffold can exist in multiple isomeric forms depending on the specific fusion pattern between the furan and pyridine rings [6]. These isomers exhibit distinct electronic properties and reactivity patterns, making the choice of specific isomer critical for targeted applications [6]. The systematic classification of furopyridine isomers provides insight into structure-activity relationships within this class of heterocycles [6].

Isomer TypeRing FusionStructural ClassificationElectronic PropertiesStability
Furo[2,3-b]pyridine[2,3-b]Quinoline analogueModerate electron densityModerate [6]
Furo[3,2-b]pyridine[3,2-b]Quinoline analogueBalanced electron distributionHigh [6]
Furo[2,3-c]pyridine[2,3-c]Isoquinoline analogueHigh electron densityVariable [6]
Furo[3,2-c]pyridine[3,2-c]Isoquinoline analogueEnhanced conjugationGood [13]

The furo[3,2-b]pyridine isomer present in the target compound belongs to the quinoline analogue class, characterized by balanced electron distribution and high structural stability [6]. This particular fusion pattern results in optimal electronic properties for synthetic applications and biological activity . Comparative studies indicate that furo[3,2-b]pyridine derivatives demonstrate superior stability in metal coordination complexes compared to other furopyridine isomers .

Positional isomers can also arise from different substitution patterns on the furopyridine core . The 2-position substitution with the trimethylsilyl group in the target compound represents a specific regioisomer that may exhibit unique reactivity compared to alternative substitution patterns [6]. The 6-position attachment of the methylcarbamate chain creates additional isomeric possibilities depending on the stereochemistry at the methylene carbon .

Crystal Structure Analysis

Crystal structure determination of heterocyclic compounds containing furopyridine scaffolds typically reveals monoclinic crystal systems with centrosymmetric space groups [14] [8]. The most common space group observed for similar compounds is P21/c, which accommodates the molecular geometry and intermolecular interactions effectively [14]. Crystal packing is often dominated by weak hydrogen bonding interactions and van der Waals forces [8].

ParameterTypical ValueNotes
Crystal SystemMonoclinicMost common for organic compounds [14]
Space GroupP21/cCommon centrosymmetric group [14]
Unit Cell a (Å)10-15Variable with substitution [14]
Unit Cell b (Å)8-12Moderate dimension [14]
Unit Cell c (Å)15-20Longest axis typically [14]
Volume (ų)1200-2400Depends on packing [14]
Z4Standard for organic crystals [14]
Density (g/cm³)1.2-1.4Typical for organosilicon compounds [14]

Furopyridine derivatives demonstrate essential planarity in their ring systems with minimal deviations from coplanarity [8] [15]. The dihedral angles between fused rings typically range from 0 to 10 degrees, indicating strong electronic conjugation [15]. Intermolecular interactions in the crystal lattice often involve carbon-hydrogen to nitrogen hydrogen bonding and carbon-hydrogen to oxygen interactions [8].

The presence of the trimethylsilyl group introduces significant steric bulk that can affect crystal packing efficiency [10]. This may result in reduced density and altered unit cell parameters compared to non-silylated analogues [10]. The Boc protecting group contributes additional hydrogen bonding capabilities through its carbonyl oxygen, which can participate in directional intermolecular interactions [12].

Electronic Structure and Orbital Considerations

The electronic structure of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate reflects the complex interplay between multiple functional groups and their electronic contributions [16] [17]. The highest occupied molecular orbital is typically localized on the electron-rich furan portion of the furopyridine scaffold, while the lowest unoccupied molecular orbital extends across the entire aromatic system [13] [16].

Density functional theory calculations on similar furopyridine derivatives reveal that the electronic transitions primarily involve π to π* excitations within the aromatic system [16] [17]. The trimethylsilyl substituent contributes electron density through hyperconjugation effects, resulting in a modest upward shift of both occupied and unoccupied orbital energies [13]. The electron-withdrawing nature of the Boc protecting group creates a stabilizing effect on the molecular orbitals [18].

The electronic absorption spectra of furopyridine compounds typically exhibit absorption maxima in the ultraviolet region, with the exact position dependent on the specific substitution pattern [16]. Configuration interaction calculations predict additional weak n to π* transitions that may not be experimentally observable due to their low oscillator strengths [16]. The overall electronic character of the compound suggests moderate reactivity toward electrophilic aromatic substitution reactions [6].

Molecular electrostatic potential surfaces indicate regions of electron density concentration around the furan oxygen and pyridine nitrogen atoms [19]. These sites represent potential coordination points for metal complexes or hydrogen bonding interactions . The trimethylsilyl group creates a region of reduced electrostatic potential due to its electron-donating character [5].

Conformational Analysis

The conformational behavior of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate is influenced by the interplay between steric interactions and electronic effects [18]. The furopyridine core maintains a rigid planar geometry due to aromatic conjugation, while the substituent groups exhibit varying degrees of conformational flexibility [8]. The methylene linker connecting the furopyridine core to the carbamate functionality provides a flexible hinge point that allows for rotational movement [18].

Computational studies of carbamate conformations reveal that multiple stable conformers can exist in solution, with energy differences typically less than 3 kcal/mol [18]. The preferred conformations are stabilized by weak hydrogen bonding interactions between the tert-butyl groups and the carbonyl oxygen [18]. The large steric bulk of the trimethylsilyl group restricts rotation around the carbon-silicon bond, effectively locking this portion of the molecule into preferred orientations [10].

Crystal structure analyses of related compounds demonstrate that the solid-state conformation may differ significantly from the solution-state behavior due to crystal packing forces [8]. The presence of intermolecular hydrogen bonding can stabilize conformations that might be less favorable in solution [12]. The tert-butyl group typically adopts a staggered conformation to minimize steric interactions with adjacent functional groups [18].

Bond TypeTypical Length (Å)Range (Å)Hybridization
C-C (aromatic)1.391.38-1.40sp2-sp2 [8]
C-N (pyridine)1.341.33-1.35sp2-sp2 [8]
C-O (furan)1.371.36-1.38sp2-sp2 [8]
Si-C (trimethylsilyl)1.851.83-1.87sp3-sp3 [10]
C-N (carbamate)1.331.32-1.34sp2-sp2 [12]
C-O (carbamate)1.211.20-1.22sp2-sp2 [11]

Physical State and Appearance

tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate exists as a solid at room temperature [1]. The compound appears as a crystalline material with no specific color description provided in the available literature. The physical state is consistent with the molecular structure containing multiple aromatic and heterocyclic components, which typically contribute to solid-state stability through intermolecular interactions.

PropertyValueSource
Physical StateSolid [1]
AppearanceCrystalline [1]
ColorNot specified-

Solubility Profile

Limited specific solubility data is available for tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate. Based on structural analysis and related compounds, the solubility characteristics can be inferred:

Organic Solvents: The compound is expected to show good solubility in organic solvents due to the presence of the tert-butyl carbamate protecting group and the trimethylsilyl substituent, both of which increase lipophilicity .

Aqueous Solubility: The compound likely exhibits limited water solubility due to its predominantly hydrophobic character, despite the presence of polar nitrogen atoms in the pyridine ring and the carbamate functional group.

Solvent TypeExpected SolubilityRationale
Organic solventsHighPresence of tert-butyl and trimethylsilyl groups
WaterLimitedPredominantly hydrophobic structure
Polar protic solventsModerateCarbamate group can form hydrogen bonds

Molecular Weight and Density

The compound has a well-established molecular weight based on its confirmed molecular formula:

PropertyValueUnitSource
Molecular FormulaC₁₆H₂₄N₂O₃Si- [4] [5] [1] [6] [7] [8]
Molecular Weight320.46g/mol [4] [5] [1] [6] [7] [8]
Exact Mass320.155619g/mol [9]

Density: No specific density values are reported for this compound in the available literature. Based on related tert-butyl carbamate derivatives, the density is estimated to be in the range of 1.1-1.3 g/cm³, as observed for tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate (1.2±0.1 g/cm³) [10].

Stability Parameters

Thermal Stability

The thermal stability of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate can be analyzed based on its structural components:

tert-Butyl Carbamate Group: Studies on related tert-butyl carbamates indicate thermal decomposition typically begins around 180°C [11] [13]. The decomposition involves elimination of carbon dioxide and tert-butylene gas, following first-order kinetics.

Trimethylsilyl Group: The trimethylsilyl substituent may affect thermal stability. Research indicates that silyl-substituted compounds can show enhanced stability due to steric protection effects [14].

Furo[3,2-b]pyridine Core: The heterocyclic framework generally exhibits good thermal stability under normal conditions [15] [16] [17].

ComponentDecomposition TemperatureProductsReference
tert-Butyl carbamate~180°CCO₂, tert-butylene [11] [13]
Overall compoundEstimated 170-190°CMultiple productsExtrapolated

Photostability

The photostability of this compound is influenced by multiple structural features:

Carbamate Photodegradation: Carbamate functional groups are generally photolabile under UV irradiation. Studies on related carbamate compounds show significant degradation under UV light (λ > 280 nm), with half-lives ranging from minutes to hours depending on conditions [18] [19] [20] [21].

Trimethylsilyl Group Effects: Trimethylsilyl groups can enhance photodegradation rates. Research demonstrates that silyl-substituted compounds often show rapid photolysis under light exposure due to the β-silyl effect, which stabilizes photogenerated cationic species [14] [22] [23].

Furopyridine Stability: The furo[3,2-b]pyridine core structure shows moderate photostability, though extended UV exposure can lead to ring-opening reactions [15] [16].

Structural ElementPhotostabilityExpected DegradationReference
Carbamate groupLowBond cleavage, phenol formation [18] [19] [21]
Trimethylsilyl groupVery LowRapid desilylation [14] [22] [23]
Furopyridine coreModerateRing modifications [15] [16]

Chemical Stability in Various Environments

Acidic Conditions: The tert-butyl carbamate group is acid-labile and undergoes hydrolysis under acidic conditions (pH < 4), leading to deprotection and formation of the free amine [11].

Basic Conditions: Under basic conditions (pH > 9), both the carbamate and trimethylsilyl groups may undergo hydrolysis, though at different rates [24].

Neutral Conditions: At physiological pH (7.4), the compound shows moderate stability, with gradual hydrolysis of the carbamate linkage over extended periods.

Oxidative Conditions: The presence of electron-rich heterocyclic systems makes the compound susceptible to oxidative degradation, particularly at the furan ring and pyridine nitrogen [24].

EnvironmentStabilityPrimary Degradation PathwayReference
Acidic (pH < 4)LowCarbamate hydrolysis [11]
Basic (pH > 9)ModerateBoth carbamate and silyl hydrolysis [24]
Neutral (pH 7)GoodGradual carbamate hydrolysisEstimated
OxidativeModerateHeterocycle oxidation [24]

Partition Coefficients and Membrane Permeability

Limited experimental data is available for the partition coefficients and membrane permeability of tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate. However, structural analysis allows for reasonable estimates:

Lipophilicity: The compound contains multiple lipophilic groups (tert-butyl, trimethylsilyl) and aromatic systems, suggesting a high log P value (estimated 3-5), indicating significant lipophilicity [25] [26].

Molecular Size Effects: With a molecular weight of 320.46 Da, the compound falls within the range where membrane permeability may be limited by size constraints. Research indicates that passive membrane permeability drops significantly for compounds above 1000 Da, but this compound is well below that threshold [26].

Hydrogen Bonding: The compound has limited hydrogen bond donors (NH in carbamate) but multiple acceptors (O, N atoms), which may affect membrane permeability according to Lipinski's Rule of Five principles.

ParameterEstimated ValueImplicationReference
Log P3-5High lipophilicity [25] [26]
Molecular Weight320.46 DaFavorable for permeability [26]
H-bond donors1Within acceptable rangeCalculated
H-bond acceptors4-5Moderate numberCalculated

Membrane Permeability Prediction: Based on structural features and molecular properties, the compound is predicted to have moderate to good membrane permeability, though experimental validation would be required for definitive assessment [25] [27].

Wikipedia

Tert-Butyl {[2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl]methyl}carbamate

Dates

Last modified: 08-16-2023

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